molecular formula C18H18ClN3O2 B11087153 methyl (2Z)-[2-(2-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

methyl (2Z)-[2-(2-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

Cat. No.: B11087153
M. Wt: 343.8 g/mol
InChI Key: NCOMDXNBFHHIHW-FXBPSFAMSA-N
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Description

METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, in particular, has a unique structure that combines a chlorophenyl group with a dihydroquinoline moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dihydroquinoline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the hydrazone derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, leading to changes in their function. These interactions can disrupt cellular processes, making the compound effective in various therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and quinoline-based compounds. For example:

    METHYL 2-[(Z)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE: This compound has a dinitrophenyl group instead of a chlorophenyl group, which can lead to different biological activities.

    METHYL 2-[(Z)-2-(2-TOSYLHYDRAZONO)-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE: The tosylhydrazono group can provide different chemical reactivity and potential applications. The uniqueness of METHYL 2-[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

methyl (2Z)-2-[(2-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate

InChI

InChI=1S/C18H18ClN3O2/c1-24-18(23)17(21-20-15-10-4-3-9-14(15)19)22-12-6-8-13-7-2-5-11-16(13)22/h2-5,7,9-11,20H,6,8,12H2,1H3/b21-17-

InChI Key

NCOMDXNBFHHIHW-FXBPSFAMSA-N

Isomeric SMILES

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/N2CCCC3=CC=CC=C32

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1Cl)N2CCCC3=CC=CC=C32

Origin of Product

United States

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